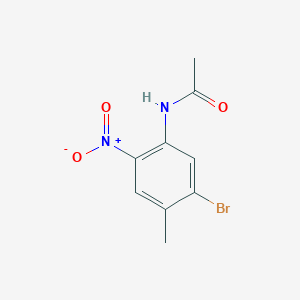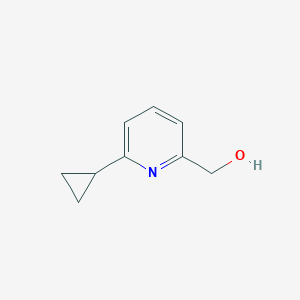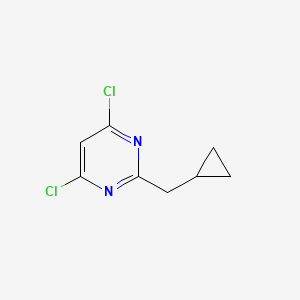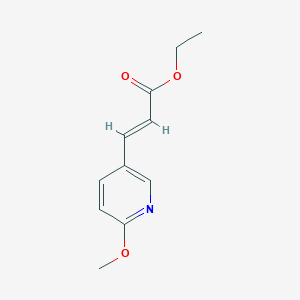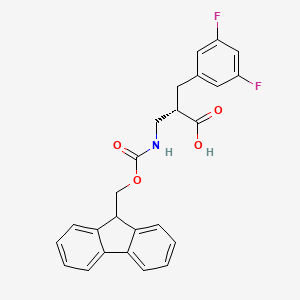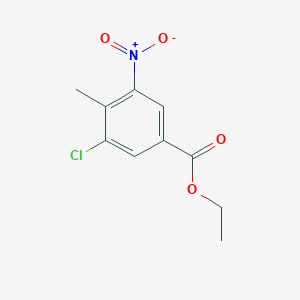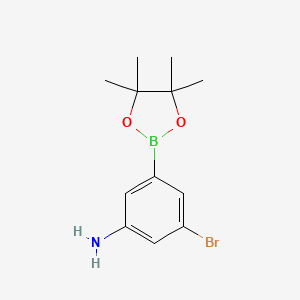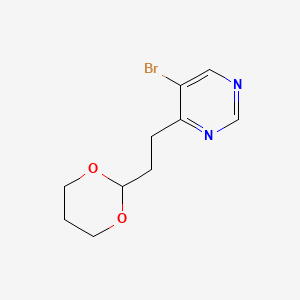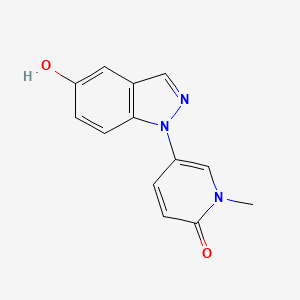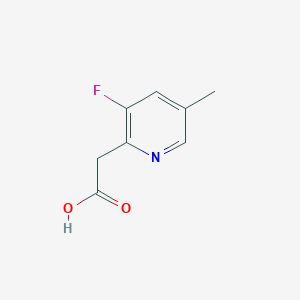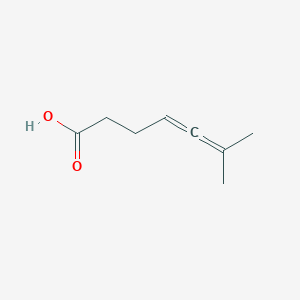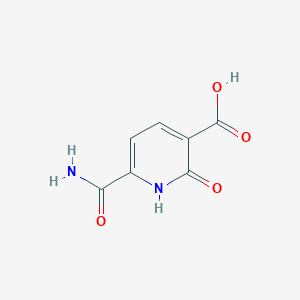
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized pyridine derivative. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically include heating in an organic solvent in the presence of water for 1–5 minutes, followed by hydrolysis in 40% aqueous sodium hydroxide for 5–6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of the compound in significant yields .
化学反应分析
Types of Reactions: 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically involves heating in aqueous sodium hydroxide.
Substitution: Reactions with alkyl halides can lead to the formation of sulfides.
Condensation: Reactions with formaldehyde and enamines to form new derivatives.
Major Products:
Hydrolysis: Produces 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids.
Substitution: Produces sulfides.
Condensation: Produces new 4-unsubstituted derivatives.
科学研究应用
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for formyl peptide receptors and an antagonist for adenosine A2B receptors . It also inhibits various kinases, including monopolar spindle 1 (MPS1) and Aurora kinase . These interactions lead to its biological activities, such as anti-inflammatory and antimicrobial effects .
相似化合物的比较
2-Oxo-1,2-dihydropyridine-3-carboxamide: Shares a similar pyridine structure and exhibits biological activities.
2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Known for its potential as a small molecule cyclic urea activator.
属性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
6-carbamoyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5(10)4-2-1-3(7(12)13)6(11)9-4/h1-2H,(H2,8,10)(H,9,11)(H,12,13) |
InChI 键 |
RZHXHUCCOWNPEE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1)C(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


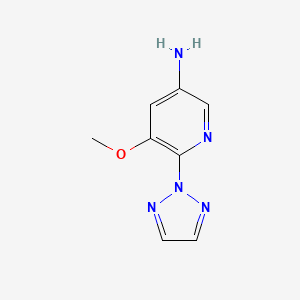
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
